molecular formula C14H19N5O2 B2702531 2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2379978-07-9

2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine

Cat. No.: B2702531
CAS No.: 2379978-07-9
M. Wt: 289.339
InChI Key: MDYPHOFACHSFQA-UHFFFAOYSA-N
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Description

2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazide with an appropriate nitrile oxide can lead to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

Uniqueness

What sets 2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

5-methyl-3-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-11-17-13(18-21-11)9-19-7-2-4-12(8-19)10-20-14-15-5-3-6-16-14/h3,5-6,12H,2,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYPHOFACHSFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCCC(C2)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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